molecular formula C11H14FNO B2767476 [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol CAS No. 676147-04-9

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Cat. No.: B2767476
CAS No.: 676147-04-9
M. Wt: 195.237
InChI Key: RUWPINRNTOEKRA-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14FNO. It features a fluorine atom, a pyrrolidine ring, and a phenyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Methanol Group Addition:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The methanol group may participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPINRNTOEKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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